

# A Comparative Guide to Cleavable and Non-Cleavable Linkers in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy has been revolutionized by the advent of antibody-drug conjugates (ADCs), which merge the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads.[1] A critical component, the linker, connects the antibody and the payload, playing a pivotal role in the efficacy and safety of an ADC.[1][2] The choice between a cleavable and a non-cleavable linker is a crucial decision in ADC design, directly impacting its mechanism of action, therapeutic window, and overall clinical success.[1]

This guide provides an objective comparison of cleavable and non-cleavable linkers, supported by experimental data, detailed methodologies, and visual representations of key processes.

# Cleavable Linkers: Designed for Conditional Release

Cleavable linkers are engineered to be stable in systemic circulation but to break and release their payload upon encountering specific triggers within the tumor microenvironment or inside a cancer cell.[3] This conditional release is a key advantage, allowing for a variety of therapeutic strategies.

Mechanisms of Action & Types:

There are three primary mechanisms that trigger cleavage:



- Protease-Sensitivity: These linkers incorporate a short peptide sequence, like valine-citrulline (Val-Cit), that is recognized and cleaved by lysosomal proteases (e.g., Cathepsin B) which are highly active inside tumor cells. This is the most successful class of cleavable linkers used in ADCs such as Adcetris® and Padcev®.
- pH-Sensitivity: Leveraging the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) compared to the bloodstream (pH ~7.4), these linkers use acid-labile groups like hydrazones. This mechanism was used in the first-ever approved ADC, Mylotarg®.
- Glutathione-Sensitivity: These linkers employ a disulfide bond that is broken by the high intracellular concentration of glutathione, a reducing agent, found within cancer cells.

A significant advantage of cleavable linkers is their ability to induce a "bystander effect." Once the payload is released, if it is membrane-permeable, it can diffuse out of the targeted cancer cell and kill neighboring antigen-negative cancer cells. This is particularly beneficial for treating heterogeneous tumors where not all cells express the target antigen.



Click to download full resolution via product page

Figure 1: Mechanism of action for an ADC with a cleavable linker.

## Non-Cleavable Linkers: Stability is Key

In contrast, non-cleavable linkers form a highly stable bond, typically a thioether, between the antibody and the payload. Payload release is not dependent on a specific trigger but rather on



the complete proteolytic degradation of the antibody itself within the lysosome after the ADC is internalized.

#### Mechanism of Action:

This process results in the release of a payload-linker-amino acid complex. Because this complex is typically charged and less membrane-permeable, non-cleavable linkers are generally unable to produce a significant bystander effect. Their primary advantage is superior plasma stability, which minimizes the risk of premature drug release and associated off-target toxicity, potentially leading to a wider therapeutic window. The successful ADC Kadcyla® utilizes a non-cleavable linker.



Click to download full resolution via product page

Figure 2: Mechanism of action for an ADC with a non-cleavable linker.

#### **Head-to-Head Comparison: Performance Data**

The choice of linker technology has a profound impact on the performance of an ADC. The following tables summarize quantitative data from comparative studies.

Table 1: In Vitro Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) measures the potency of a drug. Lower values indicate higher potency.



| ADC<br>Construct                      | Linker Type                      | Payload | Target Cell<br>Line | IC50 (pM) | Reference |
|---------------------------------------|----------------------------------|---------|---------------------|-----------|-----------|
| Trastuzumab-<br>vc-MMAE               | Cleavable<br>(Val-Cit)           | MMAE    | HER2+               | 8.8       |           |
| Trastuzumab-<br>MCC-DM1<br>(Kadcyla®) | Non-<br>cleavable<br>(SMCC)      | DM1     | HER2+               | 33        |           |
| Anti-CanAg-<br>Disulfide-<br>DM1      | Cleavable<br>(Disulfide)         | DM1     | CanAg+              | ~100      |           |
| Anti-CanAg-<br>Thioether-<br>DM1      | Non-<br>cleavable<br>(Thioether) | DM1     | CanAg+              | >10,000   |           |

Note: Direct comparison can be influenced by the payload (e.g., MMAE vs. DM1) and the drug-to-antibody ratio (DAR).

#### Table 2: Plasma Stability

Stability is crucial for minimizing off-target toxicity. This is often measured by the percentage of the intact ADC remaining over time in plasma.

| Linker Type              | ADC Example              | Species        | % Intact ADC<br>after 4 days | Reference |
|--------------------------|--------------------------|----------------|------------------------------|-----------|
| Cleavable<br>(Exolinker) | EVC-ADC                  | Mouse (Ces1C+) | >95%                         |           |
| Non-cleavable (SMCC)     | T-DM1                    | Human          | High (Generally very stable) |           |
| Cleavable<br>(Hydrazone) | Sacituzumab<br>govitecan | Human          | t1/2 = 36 hours              | -         |



Note: Stability varies significantly based on the specific linker chemistry and the animal species used for testing.

Table 3: Summary of Characteristics

| Feature                             | Cleavable Linkers                             | Non-Cleavable Linkers                                                               |  |
|-------------------------------------|-----------------------------------------------|-------------------------------------------------------------------------------------|--|
| Payload Release Mechanism           | Triggered by enzymes, pH, or reducing agents. | Requires complete lysosomal degradation of the antibody.                            |  |
| Plasma Stability                    | Variable; can be prone to premature cleavage. | Generally higher, leading to reduced off-target toxicity.                           |  |
| Bystander Effect                    | Yes, if payload is membrane-<br>permeable.    | Limited to none, due to charged metabolite.                                         |  |
| Efficacy in Heterogeneous<br>Tumors | Potentially higher due to bystander effect.   | Less effective against antigen-<br>negative cells.                                  |  |
| Payload Requirement                 | Releases unmodified, active payload.          | Released as a payload-linker-<br>amino acid complex; payload<br>must remain active. |  |
| Prominent Examples                  | Adcetris®, Padcev®,<br>Enhertu®.              | Kadcyla®.                                                                           |  |

## **Key Experimental Protocols**

Reproducible and standardized protocols are essential for accurately comparing different ADC constructs.





Click to download full resolution via product page

Figure 3: Standard experimental workflow for comparing ADC linker technologies.

## **Plasma Stability Assay**

Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.

Methodology:



- Incubation: Incubate the ADC at a defined concentration (e.g., 10 μM) in human and/or mouse plasma at 37°C.
- Sampling: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).
- Sample Preparation: Precipitate plasma proteins (e.g., with acetonitrile) to extract the ADC and any released payload.
- Analysis: Use an analytical method like LC-MS/MS (Liquid Chromatography-Mass Spectrometry) to quantify the amount of intact ADC remaining over time.
- Data Analysis: Plot the percentage of intact ADC versus time to determine its half-life (t1/2) in plasma.

#### **Target-Specific Cytotoxicity Assay (e.g., MTT Assay)**

Objective: To determine the in vitro potency (IC50) of the ADC on antigen-positive (Ag+) and antigen-negative (Ag-) cells.

#### Methodology:

- Cell Seeding: Seed both Ag+ and Ag- cancer cell lines in 96-well plates and allow them to adhere overnight.
- ADC Treatment: Treat the cells with a serial dilution of the ADC, an unconjugated antibody control, and a free payload control for a set duration (e.g., 72-96 hours).
- Viability Assessment: Add a viability reagent like MTT or CellTiter-Glo®. Viable cells convert
  the reagent into a colored or luminescent product.
- Data Acquisition: Measure the absorbance or luminescence using a plate reader.
- Data Analysis: Plot cell viability against ADC concentration and use a non-linear regression to calculate the IC50 value.

### Conclusion



The selection of a cleavable or non-cleavable linker is not a one-size-fits-all solution and depends heavily on the specific target, payload, and tumor characteristics.

- Cleavable linkers offer versatility and the powerful bystander effect, making them suitable for heterogeneous solid tumors. However, this comes with a potential risk of instability and offtarget toxicity that must be carefully managed through linker design.
- Non-cleavable linkers provide enhanced safety and stability, making them an excellent choice for hematological tumors or targets with high, uniform antigen expression. Their efficacy is, however, dependent on efficient ADC internalization and lysosomal processing and they lack the ability to kill adjacent antigen-negative cells.

Ultimately, the optimal ADC design requires a concerted effort to balance stability in circulation with efficient payload release at the target site, maximizing therapeutic efficacy while minimizing toxicity.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. benchchem.com [benchchem.com]
- 2. adc.bocsci.com [adc.bocsci.com]
- 3. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- To cite this document: BenchChem. [A Comparative Guide to Cleavable and Non-Cleavable Linkers in Targeted Drug Delivery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11827847#cleavable-vs-non-cleavable-linkers-in-targeted-drug-delivery]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com